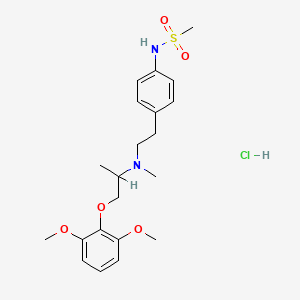
GYKI-16638
概要
説明
準備方法
The synthesis of GYKI-16638 involves multiple steps, starting with the preparation of the phenoxyalkylamine intermediate. This intermediate is then reacted with various reagents to form the final compound. The specific reaction conditions and industrial production methods are proprietary and not widely published .
化学反応の分析
GYKI-16638 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to different reduced forms.
Substitution: Substitution reactions, particularly involving the phenyl and phenoxy groups, can yield a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
科学的研究の応用
Antiarrhythmic Applications
Mechanism of Action:
GYKI-16638 is classified as a novel N-(phenoxyalkyl)-N-phenylalkylamine, exhibiting a dual mode of action that combines characteristics of both Class IB and Class III antiarrhythmic agents. It has been shown to stabilize cardiac membranes and reduce the incidence of arrhythmias during ischemic conditions.
In Vivo Studies:
Research conducted on rabbits demonstrated that this compound possesses significant antiarrhythmic effects comparable to D-sotalol, another well-known antiarrhythmic drug. In these studies, this compound was effective in reducing the frequency of arrhythmias induced by coronary artery occlusion, suggesting its potential as a therapeutic agent for managing cardiac arrhythmias .
Neuropharmacological Applications
Cognitive Enhancement:
Beyond its cardiovascular applications, this compound has been investigated for its neuropharmacological properties. It has been found to modulate AMPA receptors, which are critical for synaptic transmission and plasticity in the brain. This modulation may enhance cognitive functions such as learning and memory.
Research Findings:
Studies have indicated that this compound can improve synaptic responses in hippocampal neurons, suggesting its potential role in treating cognitive deficits associated with neurodegenerative diseases . The compound's ability to enhance AMPA receptor activity without significant side effects positions it as a candidate for further exploration in cognitive enhancement therapies.
Case Studies
1. Cardiovascular Effects:
A pivotal study examined the effects of this compound on arrhythmias induced by acute ischemia in a rabbit model. The results showed that administration of this compound significantly decreased the incidence of ventricular fibrillation compared to untreated controls. This study highlights the compound's potential for clinical application in acute cardiac care .
2. Cognitive Function Assessment:
In a series of behavioral tests using rodent models, this compound was administered to assess its impact on memory and learning. The results indicated that treated animals performed better in maze navigation tasks than those receiving placebo, suggesting cognitive-enhancing properties .
作用機序
GYKI-16638 exerts its effects by blocking potassium and sodium channels in cardiac cells. This dual action helps to stabilize the cardiac membrane and prevent abnormal electrical activity that can lead to arrhythmias. The compound’s unique combination of Class IB and Class III antiarrhythmic properties makes it particularly effective .
類似化合物との比較
GYKI-16638 is unique due to its combined Class IB and Class III antiarrhythmic properties. Similar compounds include:
Amiodarone: A well-known antiarrhythmic with a complex mode of action but significant side effects.
D-sotalol: Another antiarrhythmic with similar electrophysiological effects but different chemical structure.
This compound stands out due to its favorable safety profile and dual mode of action, making it a promising candidate for further development in the treatment of cardiac arrhythmias .
特性
CAS番号 |
307556-59-8 |
|---|---|
分子式 |
C21H31ClN2O5S |
分子量 |
459 g/mol |
IUPAC名 |
N-[4-[2-[1-(2,6-dimethoxyphenoxy)propan-2-yl-methylamino]ethyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C21H30N2O5S.ClH/c1-16(15-28-21-19(26-3)7-6-8-20(21)27-4)23(2)14-13-17-9-11-18(12-10-17)22-29(5,24)25;/h6-12,16,22H,13-15H2,1-5H3;1H |
InChIキー |
DEVXAIVAHHEHKR-UHFFFAOYSA-N |
SMILES |
CC(COC1=C(C=CC=C1OC)OC)N(C)CCC2=CC=C(C=C2)NS(=O)(=O)C.Cl |
正規SMILES |
CC(COC1=C(C=CC=C1OC)OC)N(C)CCC2=CC=C(C=C2)NS(=O)(=O)C.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
GYKI 16638 GYKI-16638 N-(4-(2-N-methyl-N-(1-methyl-2-(2,6-dimethylphenoxy)ethylamino)ethyl)phenyl)methanesulfonamide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















